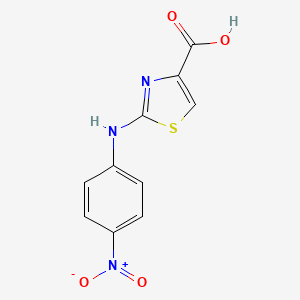

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid

Description

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid is a synthetic heterocyclic compound that incorporates a thiazole core substituted with a 4-nitrophenylamino group and a carboxylic acid functionality at the 4-position. This molecular architecture exemplifies the strategic design of multifunctional heterocycles in medicinal chemistry, combining the unique electronic and structural properties of the thiazole ring, nitrophenylamino substituent, and carboxylic acid group.

1.1. Historical Context of Thiazole-Based Heterocyclic Compounds

Thiazole, a five-membered heterocycle containing both sulfur and nitrogen atoms, has played a pivotal role in the evolution of heterocyclic chemistry since its discovery in the late 19th century. The foundational Hantzsch thiazole synthesis, established in 1887, enabled the efficient construction of thiazole rings via the condensation of α-haloketones with nucleophilic sulfur-containing reagents such as thioamides or thioureas. Over time, the thiazole scaffold has been recognized for its presence in numerous natural products and pharmaceuticals, including antibiotics like penicillins and cephalosporins, as well as compounds with anticancer, anti-inflammatory, and antimicrobial activities.

The synthetic versatility of thiazoles has led to the development of a wide array of derivatives with diverse biological properties. Modifications at various positions on the thiazole ring, particularly at the 2- and 4-positions, have been instrumental in optimizing pharmacological profiles and enhancing target specificity. The table below summarizes key milestones in thiazole chemistry:

| Year | Milestone | Reference |

|---|---|---|

| 1887 | Hantzsch thiazole synthesis established | |

| 1940s | Discovery of thiazole-containing antibiotics | |

| 2000s | Expansion of thiazole derivatives in drug design |

1.2. Structural Significance of Nitrophenylamino Substituents

The incorporation of a nitrophenylamino group at the 2-position of the thiazole ring introduces significant electronic and steric effects. The nitro group (-NO₂) is a strongly electron-withdrawing substituent, which influences the reactivity and biological interactions of the molecule. In aromatic systems, the nitro group stabilizes certain resonance forms, increases molecular polarity, and can facilitate specific interactions with protein targets, such as hydrogen bonding and electrostatic interactions.

Nitrophenylamino substituents are particularly notable for their impact on biological activity. The electron-withdrawing nature of the nitro group can enhance binding affinity to nucleophilic sites in proteins, modulate enzyme inhibition, and alter pharmacokinetic properties. Additionally, nitroaromatic compounds are often explored for their antimicrobial, anticancer, and anti-inflammatory potential, with the nitro group sometimes serving as a pharmacophore or contributing to redox activity within biological systems.

1.3. Role of Carboxylic Acid Functionality in Bioactivity

The carboxylic acid group at the 4-position of the thiazole ring is a critical determinant of the compound’s biological profile. Carboxylic acids are prevalent in both endogenous biomolecules and therapeutic agents, where they contribute to molecular recognition, binding affinity, and specificity through the formation of hydrogen bonds and electrostatic interactions with biological targets. In drug design, the presence of a carboxylic acid often enhances water solubility and can improve selectivity for certain enzymes or receptors.

However, the carboxylic acid moiety also introduces challenges, such as reduced membrane permeability and potential metabolic liabilities. Despite these considerations, the functional group remains a cornerstone in medicinal chemistry due to its ability to participate in key pharmacophoric interactions, such as salt bridge formation and hydrogen bonding, which are essential for high-affinity binding to protein targets.

Detailed Research Findings

Recent synthetic efforts have leveraged the combined properties of thiazole, nitrophenylamino, and carboxylic acid functionalities to design hybrid molecules with enhanced therapeutic potential. For example, molecular hybridization strategies have produced thiazole-based compounds with notable anticancer, anti-inflammatory, and antimicrobial activities, often attributed to the synergistic effects of these functional groups. Spectroscopic characterization (e.g., IR, NMR) confirms the presence and integrity of these substituents in synthesized compounds, supporting their structural and functional roles.

Properties

IUPAC Name |

2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLWAUKTPVYTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220237 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-56-6 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-[(4-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Condensation

A widely reported method for preparing thiazole-4-carboxylic acid involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification, oxidation, and hydrolysis steps. This approach is advantageous due to the use of inexpensive and readily available starting materials and mild reaction conditions.

This method is notable for its mild conditions, high selectivity, and cost-effectiveness. The oxidation step with manganese dioxide is critical for ring aromatization and is typically performed over extended periods (24–72 hours) at elevated temperatures (60–80°C).

Alternative Synthetic Routes

Cyclization of 4-Nitroaniline with Thioamide Derivatives

Another approach involves the cyclization of 4-nitroaniline with α-haloketones or thioamide derivatives in the presence of a base such as potassium carbonate. This reaction typically occurs in alcoholic solvents (methanol or ethanol) at elevated temperatures to promote thiazole ring formation and substitution simultaneously.

Summary Table of Preparation Methods

Research Findings and Notes

The oxidation step using manganese dioxide is crucial for converting the thiazolidine ring to the aromatic thiazole ring, with reaction times and temperature significantly influencing yield and purity.

The amide bond formation via acid chloride intermediates is a well-established method providing high selectivity and purity for the final 2-(4-nitrophenylamino)thiazole-4-carboxylic acid.

Alternative cyclization methods offer one-pot synthesis advantages but may require careful control of reaction conditions to avoid side products.

Purification typically involves crystallization or column chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Aminophenylamino)thiazole-4-carboxylic acid.

Reduction: Formation of 2-(4-Nitrophenylamino)thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural features with 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid but differ in substituent positions, functional groups, or side chains. These variations lead to distinct physicochemical and biological properties.

Ethyl 2-(2-Nitroanilino)-1,3-thiazole-4-carboxylate (CAS 2197063-18-4)

- Molecular Formula : C₁₂H₁₁N₃O₄S

- Molar Mass : 293.3 g/mol

- Key Differences :

- Substituent Position : Nitro group at the ortho position on the phenyl ring (vs. para in the target compound).

- Functional Group : Ethyl ester instead of carboxylic acid.

- Properties: Predicted pKa: 1.20 (indicating high acidity, likely from the anilino NH proton) . Boiling Point: 449.8°C (predicted), reflecting lower polarity due to the ester group.

- Implications : The ortho nitro group may sterically hinder interactions compared to the para isomer. The ester group reduces solubility in aqueous media but enhances lipophilicity .

2-(4-Nitrophenylamino)-thiazole-4-carboxylic Acid Ethyl Ester (CAS 1620838-06-3)

- Molecular Formula : Likely C₁₂H₁₁N₃O₄S (inferred from ).

- Key Differences : Ethyl ester replaces the carboxylic acid.

- Properties :

- Implications : The ester derivative may act as a prodrug, improving membrane permeability compared to the carboxylic acid form.

Ethyl 2-(4-Nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3)

- Molecular Formula : C₁₂H₁₀N₂O₄S

- Molar Mass : 278.28 g/mol

- Key Differences: Lacks the amino group linking the phenyl ring to the thiazole.

- Implications : Absence of the NH bridge reduces hydrogen-bonding capacity and alters electronic conjugation. This may decrease interactions with biological targets compared to the target compound .

2-(4-Fluorophenyl)thiazole-4-carboxylic Acid Ethyl Ester

- Key Differences : Fluorine substituent (electron-withdrawing but less polar than nitro) at the para position.

- Hazards : Classified as harmful by inhalation, skin contact, or ingestion .

- Implications : Fluorine’s smaller size and lower electronegativity compared to nitro may reduce steric hindrance and alter binding affinities.

Comparative Data Table

*Inferred data for the target compound.

Research Findings and Implications

- Functional Groups : Carboxylic acid derivatives exhibit higher aqueous solubility and acidity than esters, which may influence pharmacokinetics .

- Biological Relevance: The amino linker in the target compound may facilitate interactions with enzymes or receptors through hydrogen bonding, unlike non-amino analogs .

Biological Activity

2-(4-Nitrophenylamino)thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, a nitrophenylamino group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. Its molecular formula is C10H8N2O3S, with a molecular weight of approximately 265.25 g/mol.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been shown to inhibit enzymes involved in microbial cell wall synthesis, indicating potential antimicrobial effects. The presence of the nitro group enhances its interaction with biological macromolecules, allowing it to act as both an inhibitor and an activator depending on the context.

- Antitumor Effects : Research indicates that derivatives of thiazole compounds can exhibit significant antitumor properties. The specific interactions of 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid with cancer cell lines suggest its potential as a therapeutic agent in cancer treatment.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in various biological systems.

The biological activity of 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid is primarily attributed to its ability to modulate enzyme activity. It interacts with specific enzymes, leading to inhibition or activation that can influence metabolic pathways. For instance, studies have shown that it can inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects.

Synthesis and Characterization

The synthesis of 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid typically involves the reaction of 4-nitroaniline with thioamide derivatives. A common method includes cyclization with α-haloketones in the presence of a base such as potassium carbonate. This reaction is often conducted in solvents like methanol or ethanol at elevated temperatures to facilitate the formation of the desired thiazole ring.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-nitroaniline + thioamide | Base (K2CO3), Methanol/Ethanol | Thiazole derivative |

| 2 | Cyclization with α-haloketone | Heat | 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid |

Case Studies

- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid showed moderate to significant antibacterial and antifungal potential against several strains, highlighting its utility in developing new antimicrobial agents.

- Antitumor Activity : Another study focused on the compound's interaction with cancer cell lines demonstrated its ability to inhibit tumor growth through enzyme inhibition pathways. The binding affinity and specificity towards different enzymes were assessed using molecular docking studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-nitrophenylamino)thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of 4-nitrobenzaldehyde derivatives with thiosemicarbazide or analogous precursors, followed by oxidation or hydrolysis. For example, cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent is common for thiazole ring formation . Optimization of solvent (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., EDCI/HOBt for coupling) can significantly impact yield and purity. Evidence from related compounds shows yields ranging from 34.5% to 98.7%, depending on substituents and reaction steps .

Q. Which analytical techniques are critical for characterizing 2-(4-nitrophenylamino)thiazole-4-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, particularly the thiazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid group (δ ~170 ppm in ) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for C₁₀H₈N₃O₄S: theoretical 282.02) .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, S content .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The carboxylic acid group confers slight water solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For biological studies, solubility can be enhanced via sodium salt formation (neutralizing the carboxylic acid with NaOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from structural nuances (e.g., nitro vs. methyl substituents) or assay conditions. To address this:

- Perform dose-response studies to establish IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Use computational modeling (e.g., molecular docking) to compare binding affinities of 4-nitrophenylamino vs. 4-chlorophenyl derivatives to target enzymes .

- Validate findings with orthogonal assays (e.g., enzyme inhibition + cellular viability) .

Q. What strategies optimize enantioselective synthesis of thiazole-carboxylic acid derivatives for chiral studies?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate L/D-cysteine during cyclization to induce stereoselectivity in thiazole formation .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) in coupling reactions to achieve >90% enantiomeric excess (ee) .

- HPLC Chiral Separation : Resolve racemic mixtures using columns like Chiralpak AD-H .

Q. How does the nitro group in 2-(4-nitrophenylamino)thiazole-4-carboxylic acid influence its redox behavior in electrochemical studies?

- Methodological Answer : The nitro group acts as an electron-withdrawing moiety, shifting reduction potentials. Cyclic voltammetry (CV) in acetonitrile reveals:

- A reduction peak at ~-0.8 V vs. Ag/AgCl, corresponding to nitro-to-amine conversion .

- pH-dependent redox behavior: Protonation of the carboxylic acid group alters electron density on the thiazole ring .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer :

- Low Yield at Scale : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to thiosemicarbazide) and use flow chemistry for consistent mixing .

- Purification Issues : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts .

Q. Which in silico tools are effective for predicting ADMET properties of this compound?

- Answer :

- SwissADME : Predicts moderate intestinal absorption (LogP ~2.5) and CYP450 inhibition risk .

- PROTOX II : Estimates low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.